Methionyl-Tyrosine

Descripción general

Descripción

Methionyl-Tyrosine, a dipeptide composed of methionine and tyrosine, is significant in the study of protein synthesis and metabolism. The combination of methionine, a sulfur-containing amino acid, and tyrosine, an aromatic amino acid, offers a unique platform for studying various biochemical and pharmacological properties.

Synthesis Analysis

The synthesis of Methionyl-Tyrosine involves peptide bond formation between the carboxyl group of methionine and the amino group of tyrosine. This process can be achieved through standard peptide synthesis methods, such as solid-phase synthesis, which offers high efficiency and flexibility in peptide sequence construction.

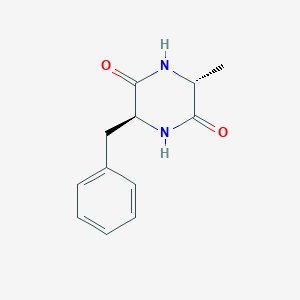

Molecular Structure Analysis

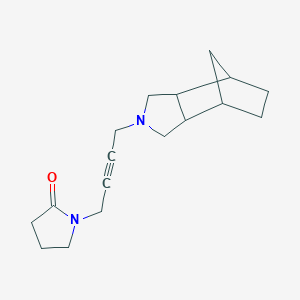

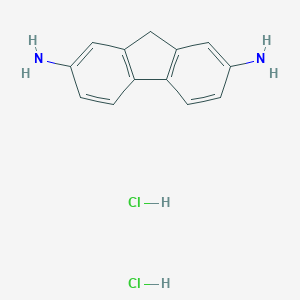

Methionyl-Tyrosine features a peptide bond linking the methionine and tyrosine residues. The molecular structure includes the sulfur atom of methionine and the phenolic hydroxyl group of tyrosine, contributing to its chemical reactivity and interaction with other molecules. The structure allows for studies on the steric and electronic effects of peptide bond formation and the properties conferred by the sulfur and phenolic functional groups.

Chemical Reactions and Properties

Methionyl-Tyrosine participates in various chemical reactions characteristic of peptides, amino acids, and their functional groups. The sulfur atom in methionine can undergo oxidation, while the phenolic hydroxyl group in tyrosine can participate in phosphorylation and other modifications. These reactions are crucial for understanding the peptide's role in biological processes and its potential as a therapeutic agent.

Physical Properties Analysis

The physical properties of Methionyl-Tyrosine, such as solubility, melting point, and stability, are influenced by the nature of its amino acid constituents. The peptide's hydrophobic and aromatic characteristics impact its solubility in different solvents, which is essential for its application in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of Methionyl-Tyrosine include reactivity towards specific reagents, pH-dependent behavior, and interactions with metal ions. These properties are significant for the peptide's biological activity and its potential use in metal ion chelation therapies.

- Ishiwata et al., 1996, on the use of tyrosine and methionine tracers in liver protein synthesis studies (Ishiwata et al., 1996).

- Bergès et al., 2011, on the oxidation of tyrosine and methionine residues in proteins (Bergès et al., 2011).

- Selvakannan et al., 2004, on the use of tyrosine in nanoparticle synthesis (Selvakannan et al., 2004).

Aplicaciones Científicas De Investigación

Methionine:

- Scientific Field: Biomedical Science

- Application Summary: Methionine possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. It holds immense potential for biomedical applications .

- Methods of Application: The unique structural characteristics of Methionine allow for two chemical modification methods .

- Results or Outcomes: The disordered metabolic state of tumor cells allows for the application of Methionine in cancer treatment and diagnosis .

Tyrosine:

- Scientific Field: Structural Biology

- Application Summary: Methionyl-tRNA synthetase (MRS) ligates a methionine to its cognate tRNAs for both translation initiation and elongation steps during protein synthesis .

- Methods of Application: MRS is part of a huge multi-tRNA synthetase complex (MSC), and depending on the position of the GST domain relative to the catalytic main body, MRS can either block or present its tRNA binding site .

- Results or Outcomes: A movement of zinc knuckles inserted in the catalytic domain is required for MRS catalytic activity .

Methionine:

- Scientific Field: Biomedical Science

- Application Summary: Methionine is used in the synthesis of medically important compounds such as S-adenosylmethionine (SAM), which is effective for treating liver diseases .

- Methods of Application: Methionine-restriction therapy might be a promising approach to treat COVID-19 .

- Results or Outcomes: Methionine can regulate metabolic processes, the innate immune system, and digestive functioning in mammals. It also intervenes in lipid metabolism, activation of endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and the biosynthesis of glutathione to counteract oxidative stress .

Tyrosine:

-

Scientific Field: Organic Synthesis

- Application Summary: Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin. They have also seen application in cross-linking reactions of proteins and the polymerization of environmental pollutants .

- Methods of Application: Their ability to catalyse o-hydroxylation reactions have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .

- Results or Outcomes: Tyrosinases have been used to produce tailor-made melanin and other polyphenolic materials to develop organic semiconductors and photovoltaic organic products, and to produce bioengineered biocatalysts for industry .

-

Scientific Field: Protein and Peptide Research

- Application Summary: Tyrosine residues in proteins can be phosphorylated, making them integral to the function of many enzymes . Selective Tyrosine modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyrosine sites have emerged as relevant tools in this context .

- Methods of Application: Tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .

- Results or Outcomes: This area has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Methionine:

- Scientific Field: Biomedical Science

- Application Summary: Methionine has a unique application in the technique of ‘Metabolic labeling,’ which uses sulfur-35 or sulfur-34 labeled Methionine to track protein synthesis and degradation .

- Methods of Application: The unique structural characteristics of Methionine allow for two chemical modification methods .

- Results or Outcomes: The disordered metabolic state of tumor cells allows for the application of Methionine in cancer treatment and diagnosis .

Tyrosine:

-

Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: Tyrosine bioconjugation is an emergent alternative in protein bioconjugation, which is an increasingly important field of research, with wide-ranging applications in areas such as therapeutics and biomaterials .

- Methods of Application: Tyrosine bioconjugation can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .

- Results or Outcomes: Tyrosine bioconjugation is rapidly becoming a constructive alternative/complement to the more well-established strategies .

-

Scientific Field: Health and Nutrition

- Application Summary: Tyrosine may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress .

- Methods of Application: Supplemental tyrosine might be beneficial for individuals experiencing stress, fatigue, or cognitive decline .

- Results or Outcomes: Some studies suggest that tyrosine supplementation may be beneficial for individuals experiencing stress, fatigue, or cognitive decline .

-

Scientific Field: Protein and Peptide Research

- Application Summary: Tyrosine residues in proteins can be phosphorylated, making them integral to the function of many enzymes .

- Methods of Application: Tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .

- Results or Outcomes: This area has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Direcciones Futuras

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . CML is now managed as a chronic disease requiring long-term treatment and close molecular monitoring . This indicates the potential future directions of Methionyl-Tyrosine in medical treatments.

Propiedades

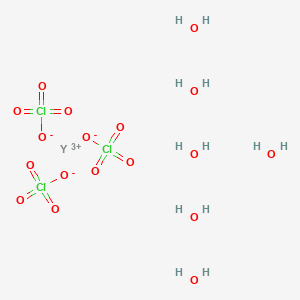

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESQCPHRXOFIPX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874592 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methionyl-Tyrosine | |

CAS RN |

13589-04-3 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)